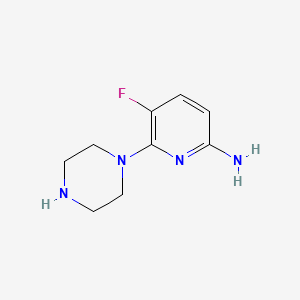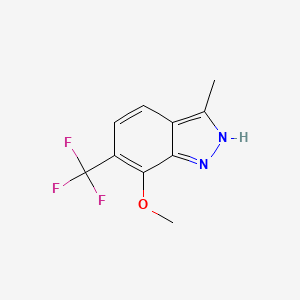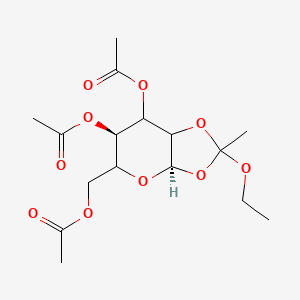
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate): is a complex organic compound that belongs to the family of acetylated sugars. This compound is characterized by the presence of multiple acetyl groups and an ethyl orthoacetate moiety, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) typically involves the acetylation of alpha-D-glucopyranose followed by the introduction of the ethyl orthoacetate group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and precise control systems to maintain the reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include deacetylated sugars, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The acetyl groups and ethyl orthoacetate moiety play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .
類似化合物との比較
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) is unique due to the presence of the ethyl orthoacetate group, which imparts distinct chemical properties and reactivity compared to other acetylated sugars. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
特性
分子式 |
C16H24O10 |
|---|---|
分子量 |
376.36 g/mol |
IUPAC名 |
[(3aR,6R)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11?,12-,13?,14?,15-,16?/m1/s1 |
InChIキー |
ULBLUAFHNLHIND-QTLBSCIUSA-N |
異性体SMILES |
CCOC1(O[C@@H]2C(O1)C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)C |
正規SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


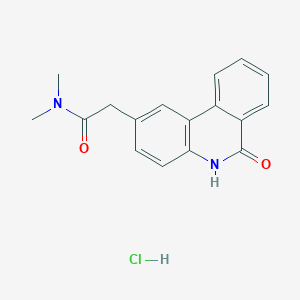
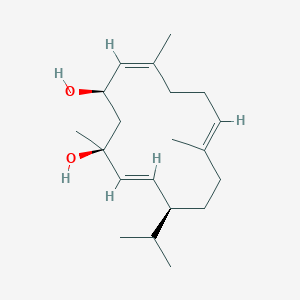
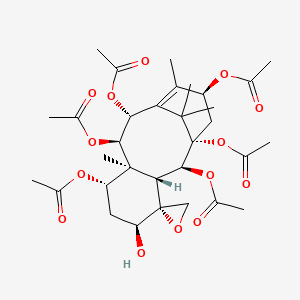
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)

![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
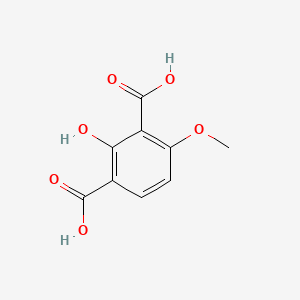
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
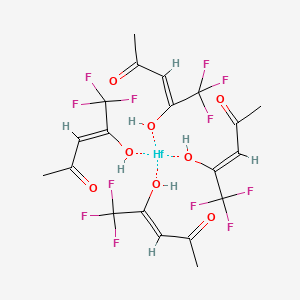

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
